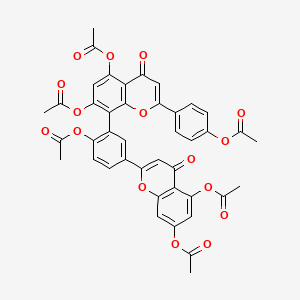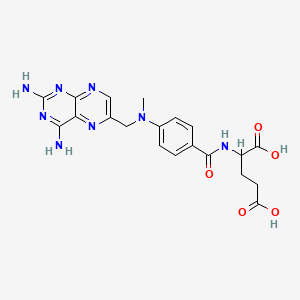
Amustaline Dihydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Amustaline dihydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
Amustaline dihydrochloride exerts its effects by binding to, intercalating, and crosslinking DNA and RNA. The compound rapidly passes through cell membranes due to its amphipathic character and intercalates into helical regions of the nucleic acids of pathogens and white blood cells. This crosslinking inactivates infectious pathogens and leukocytes in RBC components .
Safety and Hazards
Amustaline Dihydrochloride is classified as having acute toxicity - Oral, Category 3. It can cause skin irritation (Category 2) and eye irritation (Category 2). It is also classified as having reproductive toxicity, Category 1B . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Amustalin-Dihydrochlorid besteht aus drei Hauptkomponenten: einem Acridin-Anker (einem Interkalator, der nicht-kovalent an Nukleinsäuren bindet), einem Effektor (einer Bis-Alkylierungs-Gruppe, die mit Nukleophilen reagiert) und einem Linker (einer kleinen flexiblen Kohlenstoffkette mit einer labilen Esterbindung, die bei neutralem pH hydrolysiert, um nicht-reaktive Abbauprodukte zu erzeugen) .
Industrielle Produktionsverfahren
Die industrielle Produktion von Amustalin-Dihydrochlorid umfasst die Synthese seiner drei Komponenten, gefolgt von ihrer Kombination unter kontrollierten Bedingungen. Der Acridin-Anker wird zuerst synthetisiert, gefolgt von der Bis-Alkylierungs-Gruppe und dem Linker. Diese Komponenten werden dann in einer Verarbeitungslösung kombiniert, die Glutathion-Natriumsalz und Amustalin-Dihydrochlorid enthält, die in Kochsalzlösung zur Injektion gelöst sind .
Chemische Reaktionsanalyse
Arten von Reaktionen
Amustalin-Dihydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Sie kann auch Reduktionsreaktionen eingehen.
Substitution: Amustalin-Dihydrochlorid kann an Substitutionsreaktionen teilnehmen, insbesondere nukleophiler Substitution.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Glutathion (GSH) und verschiedene Nukleophile. Die Reaktionen finden typischerweise unter neutralen pH-Bedingungen statt, die die Hydrolyse der labilen Esterbindung im Linker erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind nicht-reaktive Abbauprodukte, die aus der Hydrolyse der labilen Esterbindung resultieren .
Wissenschaftliche Forschungsanwendungen
Amustalin-Dihydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
Amustalin-Dihydrochlorid entfaltet seine Wirkung durch Bindung, Interkalation und Vernetzung von DNA und RNA. Die Verbindung passiert aufgrund ihres amphipathischen Charakters schnell Zellmembranen und interkaliert in helikale Regionen der Nukleinsäuren von Krankheitserregern und weißen Blutkörperchen. Diese Vernetzung inaktiviert infektiöse Krankheitserreger und Leukozyten in RBC-Komponenten .
Analyse Chemischer Reaktionen
Types of Reactions
Amustaline dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include glutathione (GSH) and various nucleophiles. The reactions typically occur under neutral pH conditions, which facilitate the hydrolysis of the labile ester bond in the linker .
Major Products Formed
The major products formed from these reactions include non-reactive breakdown products resulting from the hydrolysis of the labile ester bond .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Amotosalen: Eine weitere Verbindung, die zur Inaktivierung von Krankheitserregern in Blutkomponenten verwendet wird.
Psoralene: Eine Gruppe von Verbindungen, die für ähnliche Zwecke verwendet werden.
Einzigartigkeit
Amustalin-Dihydrochlorid ist durch seine spezifische Kombination aus einem Acridin-Anker, einer Bis-Alkylierungs-Gruppe und einem flexiblen Linker einzigartig. Diese Kombination ermöglicht es, ein breites Spektrum von Krankheitserregern effektiv anzugreifen und zu inaktivieren, während die Qualität der RBCs erhalten bleibt .
Eigenschaften
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O2.2ClH/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22;;/h1-8H,9-16H2,(H,25,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOLKSYHLNAIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175285 | |
| Record name | Amustaline Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210584-54-6 | |
| Record name | Amustaline Dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210584546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amustaline Dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-N-Bis(2-chloroethyl)-2-aminoethyl-3-[(acridin-9-yl)amino]propionate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMUSTALINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5MKX7XOYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




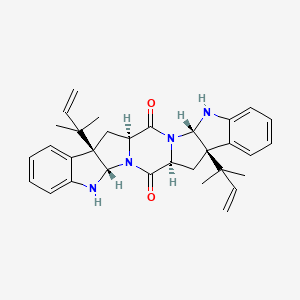
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
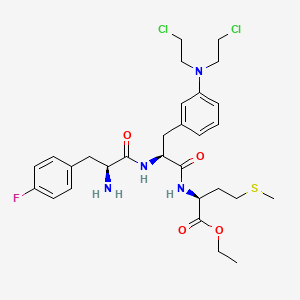
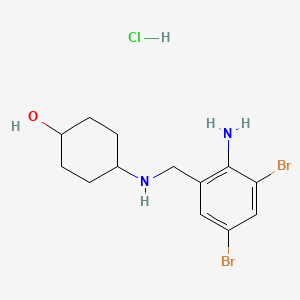


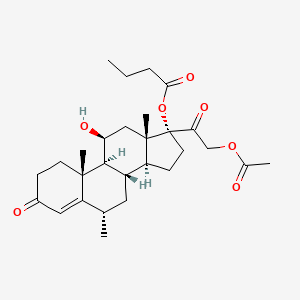

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)
